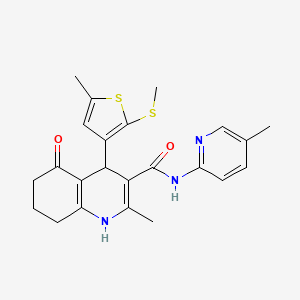![molecular formula C15H12ClN3O2S B11631456 (2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11631456.png)
(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie et de la pharmacologie. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe chlorobenzyl et un fragment furan-2-ylméthylidène hydrazinylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylméthylidène)hydrazinylidène]-1,3-thiazolidin-4-one implique généralement la condensation de la 3-chlorobenzaldéhyde avec l'hydrazone de la furan-2-carbaldéhyde en présence d'un précurseur de thiazolidinone. La réaction est généralement effectuée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le catalyseur, pour garantir un rendement et une pureté élevés du produit. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylméthylidène)hydrazinylidène]-1,3-thiazolidin-4-one : Structure similaire avec de légères variations dans les groupes fonctionnels.
Dérivés de thiazolidinone : Composés avec un noyau de thiazolidinone mais des substituants différents.
Dérivés d'hydrazone : Composés avec un fragment hydrazoné mais des structures de base différentes.
Unicité
L'unicité de la (2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylméthylidène)hydrazinylidène]-1,3-thiazolidin-4-one réside dans sa combinaison de groupes fonctionnels, qui confèrent une large gamme de réactivité chimique et d'activité biologique. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylméthylidène)hydrazinylidène]-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de thiazolidinone substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.
Mécanisme d'action
Le mécanisme d'action de la (2E)-5-(3-chlorobenzyl)-2-[(2E)-(furan-2-ylméthylidène)hydrazinylidène]-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets en :
Liaison aux enzymes : Inhibition de l'activité des enzymes impliquées dans les voies inflammatoires et cancéreuses.
Interaction avec l'ADN : Intercalation dans l'ADN et perturbation de sa fonction, conduisant à la mort cellulaire dans les cellules cancéreuses.
Modulation des voies de signalisation : Affectation des voies de signalisation liées à la prolifération cellulaire et à l'apoptose.
Propriétés
Formule moléculaire |
C15H12ClN3O2S |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-4-1-3-10(7-11)8-13-14(20)18-15(22-13)19-17-9-12-5-2-6-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+ |
Clé InChI |
YDYRFTKISCGOEC-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]](/img/structure/B11631376.png)
![(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide](/img/structure/B11631377.png)
![2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11631383.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631390.png)
![(6Z)-2-butyl-6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631396.png)
![2-[(E)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11631399.png)
![Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631408.png)
![7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631415.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631419.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11631422.png)


![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631443.png)

